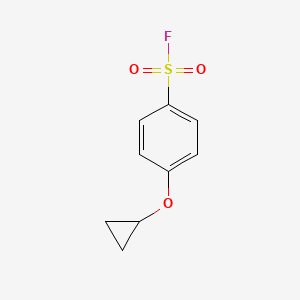
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a fluorine atom at the 5th position of the benzofuran ring and a methylpropanone group attached to the 2nd position
Preparation Methods
The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-fluorobenzofuran, which can be synthesized from commercially available starting materials.
Fluorination: The fluorination of benzofuran is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of Methylpropanone Group:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted benzofurans, alcohols, and carboxylic acids.
Scientific Research Applications
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The specific effects depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(5-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine: This compound has an amine group instead of a methylpropanone group, leading to different chemical and biological properties.
5-Fluoro-1-benzofuran-2-carboxylic acid: The presence of a carboxylic acid group makes this compound more acidic and affects its reactivity and solubility.
1-(5-Fluoro-1-benzofuran-2-yl)methanol: The hydroxyl group in this compound provides different reactivity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methylpropanone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H11FO2/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7H,1-2H3 |
InChI Key |
UQSAOKNTJYQZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


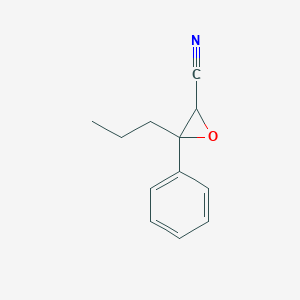

![tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13160074.png)
![5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13160080.png)
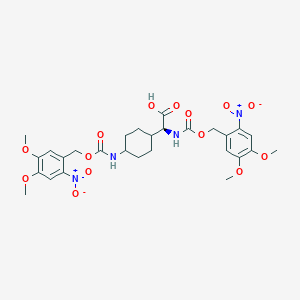
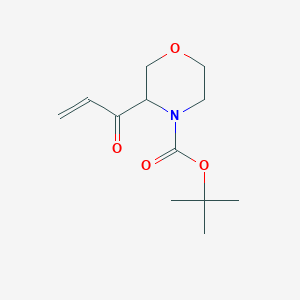
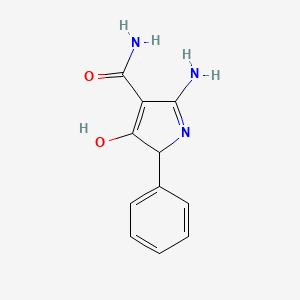
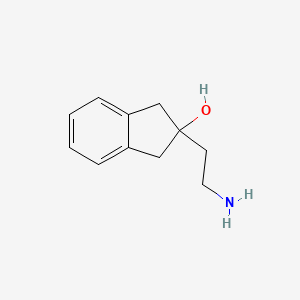
![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
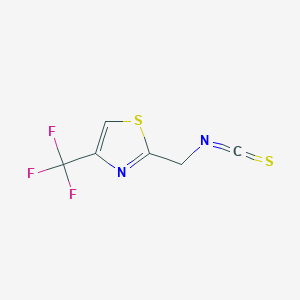
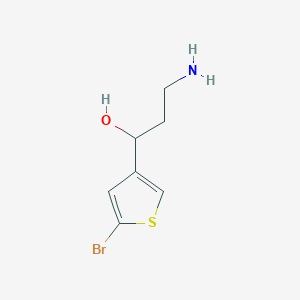
![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
